molecular formula C30H21N3 B12524021 2,4,6-Tris(phenylethynyl)benzene-1,3,5-triamine CAS No. 827032-42-8

2,4,6-Tris(phenylethynyl)benzene-1,3,5-triamine

Cat. No.: B12524021
CAS No.: 827032-42-8
M. Wt: 423.5 g/mol
InChI Key: XQAQUKLNRRMYPY-UHFFFAOYSA-N
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Description

2,4,6-Tris(phenylethynyl)benzene-1,3,5-triamine is a complex organic compound characterized by its unique structure, which includes three phenylethynyl groups attached to a benzene ring at positions 2, 4, and 6, and three amine groups at positions 1, 3, and 5

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(phenylethynyl)benzene-1,3,5-triamine typically involves the Sonogashira-Hagihara coupling reaction. This reaction uses palladium catalysts and copper co-catalysts to couple phenylacetylene with a halogenated benzene derivative. The process is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to enhance reaction efficiency, and employing advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Tris(phenylethynyl)benzene-1,3,5-triamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of benzene-1,3,5-tricarbaldehyde derivatives.

    Reduction: Formation of 2,4,6-tris(phenylethyl)benzene-1,3,5-triamine.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of 2,4,6-Tris(phenylethynyl)benzene-1,3,5-triamine involves its interaction with various molecular targets. The phenylethynyl groups can engage in π-π stacking interactions, while the amine groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, influencing cellular pathways and processes .

Comparison with Similar Compounds

Uniqueness: 2,4,6-Tris(phenylethynyl)benzene-1,3,5-triamine is unique due to its combination of phenylethynyl and amine groups, which provide a balance of reactivity and stability. This makes it suitable for a wide range of applications in both organic synthesis and material science .

Properties

CAS No.

827032-42-8

Molecular Formula

C30H21N3

Molecular Weight

423.5 g/mol

IUPAC Name

2,4,6-tris(2-phenylethynyl)benzene-1,3,5-triamine

InChI

InChI=1S/C30H21N3/c31-28-25(19-16-22-10-4-1-5-11-22)29(32)27(21-18-24-14-8-3-9-15-24)30(33)26(28)20-17-23-12-6-2-7-13-23/h1-15H,31-33H2

InChI Key

XQAQUKLNRRMYPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2N)C#CC3=CC=CC=C3)N)C#CC4=CC=CC=C4)N

Origin of Product

United States

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